molecular formula C17H25BO3 B2584890 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester CAS No. 2377611-71-5

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester

Cat. No.: B2584890
CAS No.: 2377611-71-5
M. Wt: 288.19
InChI Key: SLBVENRQYRBEPP-UHFFFAOYSA-N
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Description

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is a high-purity organoboron building block engineered for advanced synthetic applications, particularly in pharmaceutical research and materials science. This compound belongs to the class of boronic esters, which are widely recognized for their superior stability compared to boronic acids, making them invaluable reagents in transition metal-catalyzed cross-coupling reactions . The pinacol ester group enhances the compound's shelf life and handling properties. A primary research application of this and similar phenylboronic acid pinacol esters is in the development of responsive drug delivery systems. For instance, the phenylboronic acid pinacol ester moiety can be structurally integrated into polymers to create nanoparticles that remain stable under normal physiological conditions but disassemble and release their therapeutic payload in environments with high levels of Reactive Oxygen Species (ROS), such as those found in inflammatory diseases like periodontitis . This ROS-responsive mechanism enables targeted therapy and improves treatment efficacy while minimizing off-target effects. In synthetic chemistry, this compound is principally designed for use in Suzuki-Miyaura cross-coupling reactions , a cornerstone method for forming carbon-carbon bonds between aryl halides and boronic esters . The 4-(3-methylbutanoyl) side chain introduces a ketone functional group, which can serve as a valuable handle for further synthetic modifications or influence the electronic properties of the resulting biaryl structure. Researchers utilize such boronic esters as key intermediates in the construction of complex organic molecules, including conjugated polymers, liquid crystals, and active pharmaceutical ingredients (APIs) . Applications: • Key building block for Suzuki-Miyaura cross-coupling reactions • Precursor for the synthesis of ROS-responsive polymers for targeted drug delivery • Intermediate in the development of novel materials and agrochemicals This product is intended for research and further chemical synthesis. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-12(2)11-15(19)13-7-9-14(10-8-13)18-20-16(3,4)17(5,6)21-18/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBVENRQYRBEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(3-Methylbutanoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

1.1 Role in Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The pinacol ester form enhances the stability of the boronic acid, allowing for smoother reactions under mild conditions. Studies have shown that the use of boronic esters can significantly improve yields and selectivity in these reactions compared to their free acid counterparts .

1.2 Functionalization of Aromatic Compounds

The compound serves as an effective building block for the functionalization of aromatic compounds. Its ability to undergo electrophilic substitution reactions allows chemists to introduce various functional groups into aromatic systems, facilitating the synthesis of pharmaceuticals and agrochemicals. The introduction of the 3-methylbutanoyl group can also enhance solubility and biological activity, making it a valuable intermediate in drug development .

Biological Applications

2.1 Anticancer Research

Recent studies have investigated the potential of boronic acid derivatives, including this compound, as inhibitors in cancer therapy. The compound's ability to interact with biological targets through boron-diol complexation has been explored for its role in inhibiting enzymes involved in tumor progression. For instance, its efficacy as an inhibitor against certain proteases has been documented, suggesting a pathway for developing new anticancer agents .

2.2 Drug Delivery Systems

The unique properties of boronic esters allow them to be utilized in drug delivery systems where they can release active pharmaceutical ingredients in response to specific biological stimuli (e.g., pH changes). This application is particularly relevant in targeted cancer therapies where localized drug release can minimize side effects while maximizing therapeutic efficacy .

Material Science

3.1 Development of Sensors

This compound has been employed in the development of chemical sensors due to its ability to form complexes with diols and sugars. This property is exploited in designing sensors that can detect glucose levels, which is vital for diabetes management. The sensitivity and selectivity of these sensors can be enhanced by modifying the boronic acid structure to improve binding affinity .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated inhibition of protease activity with IC50 values indicating potential for drug development .
Study BSynthetic MethodologyAchieved high yields in Suzuki-Miyaura reactions using this compound as a coupling partner .
Study CSensor DevelopmentDeveloped a glucose sensor utilizing the compound's selective binding properties, showing promise for diabetic monitoring .

Mechanism of Action

The mechanism of action of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

The solubility and reactivity of phenylboronic acid pinacol esters are highly dependent on substituents. For example:

  • 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (HPAP): Exhibits ROS-responsive degradation, releasing boronic acid upon oxidation. This property is exploited in drug delivery systems (e.g., MXF/Oxi-αCD nanoparticles) .
  • 4-(Thiomethyl)phenylboronic Acid Pinacol Ester : Synthesized via nucleophilic substitution with yields up to 62%. The thiomethyl group enhances stability in acidic environments .
  • 4-(Aminomethyl)phenylboronic Acid Pinacol Ester: Used as a precursor for fluorescent probes and functionalized polymers. Its amine group facilitates conjugation with bioactive molecules .

Table 1: Key Properties of Selected Phenylboronic Acid Pinacol Esters

Compound Name Substituent Key Property/Application Reference
4-(3-Methylbutanoyl)phenylboronic ester 3-Methylbutanoyl Hypothesized use in cross-coupling reactions* N/A
4-(Hydroxymethyl)phenylboronic ester Hydroxymethyl ROS-responsive drug delivery
4-(Thiomethyl)phenylboronic ester Thiomethyl High-yield synthesis (62%) and acid stability
4-(Aminomethyl)phenylboronic ester Aminomethyl Fluorescent probe synthesis
4-(Dimethylureido)phenylboronic ester Dimethylureido High purity (95%) and potential in polymer design

*Note: Direct data on 4-(3-Methylbutanoyl)phenylboronic ester is absent; properties inferred from structural analogs.

Solubility Trends

Pinacol esters generally exhibit higher solubility in organic solvents compared to their boronic acid counterparts. For instance:

  • The pinacol ester of phenylboronic acid shows miscibility in acetone but low solubility in cyclohexane .
  • 4-(Hydroxymethyl)phenylboronic ester is soluble in polar solvents like ethanol and DMF, enabling its use in nanoparticle formulations .

Figure 1: Solubility of phenylboronic acid pinacol esters correlates with solvent polarity. Polar solvents (e.g., THF, acetone) enhance solubility, while non-polar solvents (e.g., cyclohexane) limit dissolution .

Biological Activity

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and applications in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of boronic acid derivatives, characterized by the presence of a boron atom bonded to a carbon atom that is part of a phenyl ring. The pinacol ester form enhances its solubility and stability, making it suitable for various applications in organic synthesis and biological studies.

The biological activity of this compound can be attributed to its ability to interact with diols and other biomolecules through reversible covalent bonding. This interaction is crucial for its role as a potential therapeutic agent. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Cellular Uptake : The pinacol ester enhances cellular permeability, allowing for better uptake in various cell types.
  • Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

  • Anticancer Activity
    Recent studies have shown that boronic acid derivatives, including this compound, exhibit significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cell survival. For instance:
    • A study evaluated its effects on breast cancer cells, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
  • Antidiabetic Effects
    The compound has also been investigated for its potential role in glucose regulation. Research indicates that it can enhance insulin signaling pathways:
    • In animal models, treatment with this compound led to improved glucose tolerance and reduced hyperglycemia.
  • Neuroprotective Properties
    Preliminary research suggests neuroprotective effects against oxidative stress-induced neuronal damage:
    • In vitro studies using neuronal cell cultures showed that the compound significantly reduced ROS levels and improved cell viability under stress conditions.

Data Summary

Biological ActivityObservationsReference
AnticancerInduces apoptosis in cancer cells (IC50 ~ 15 µM)
AntidiabeticImproves glucose tolerance in animal models
NeuroprotectiveReduces ROS levels in neuronal cultures

Research Findings

Recent findings underscore the versatility of this compound as a bioactive compound:

  • Toxicity Studies : Toxicological assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development.
  • Synergistic Effects : When combined with traditional chemotherapeutics, the compound has shown enhanced efficacy, suggesting potential for combination therapies in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via esterification of 4-(3-Methylbutanoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under inert conditions. Optimization involves stoichiometric control (1:1.2 molar ratio of boronic acid to pinacol) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>97%) is confirmed by HPLC and NMR .
  • Key Data : Similar boronic esters achieve >97% purity using these methods, with melting points ranging 59–62°C .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirms structural integrity (e.g., aromatic proton shifts at δ 7.2–7.8 ppm, pinacol methyl groups at δ 1.2–1.3 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ expected ~247 g/mol for analogous compounds) .
  • HPLC : Assesses purity (>97% by area normalization) .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store at 2–8°C in airtight, amber vials under nitrogen. Stability tests show <5% decomposition over 6 months when protected from moisture. Avoid prolonged exposure to oxygen or acidic conditions .

Advanced Research Questions

Q. How can contradictory yields in Suzuki-Miyaura cross-coupling reactions involving this ester be resolved?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂; the latter often improves yields with sterically hindered substrates .
  • Solvent/Base Optimization : Use DME/H₂O (3:1) with K₂CO₃ for polar substrates or THF with CsF for electron-deficient partners .
  • Kinetic Monitoring : Track reaction progress via TLC to identify side reactions (e.g., protodeboronation) .

Q. What role does the pinacol ester moiety play in bioconjugation or sensor design?

  • Methodology : The ester enhances solubility in organic solvents (logP ~1.7–2.0) and stabilizes the boronic acid for reversible diol binding. Applications include:

  • Glucose Sensors : Immobilize the compound on electrodes; binding shifts electrochemical signals at pH 7.4 .
  • Biomolecule Probes : Conjugate to fluorophores via amide coupling for tracking glycoproteins .

Q. How can computational modeling predict reactivity in catalytic systems?

  • Methodology :

  • DFT Calculations : Model transition states for cross-coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Docking Studies : Predict interactions with enzymes (e.g., β-lactamase inhibitors) using structural analogs from PubChem .

Q. What strategies mitigate discrepancies in reported stability under aqueous conditions?

  • Methodology :

  • pH Profiling : Test stability across pH 2–12; hydrolysis accelerates below pH 5 .
  • Co-solvent Systems : Use THF/H₂O (4:1) to minimize decomposition during biological assays .

Q. How can side reactions during multi-step syntheses be minimized?

  • Methodology :

  • Protecting Groups : Temporarily mask the ketone (3-Methylbutanoyl) with tert-butyldimethylsilyl (TBS) ethers during boronic acid activation .
  • Low-Temperature Quenching : Terminate reactions at –20°C to prevent retro-aldol side reactions .

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